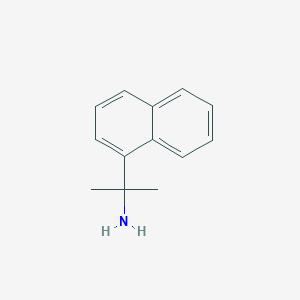

2-(Naphthalen-1-YL)propan-2-amine

Description

BenchChem offers high-quality 2-(Naphthalen-1-YL)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Naphthalen-1-YL)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-13(2,14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHJENPCEHYZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437461 | |

| Record name | 2-(Naphthalen-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141983-61-1 | |

| Record name | 2-(Naphthalen-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 2-(Naphthalen-1-YL)propan-2-amine"

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Naphthalen-1-yl)propan-2-amine

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(naphthalen-1-yl)propan-2-amine, a tertiary alkylamine with significant potential as a scaffold in medicinal chemistry and materials science. We present a robust two-stage synthetic pathway commencing from 1-bromonaphthalene, proceeding through a key tertiary alcohol intermediate, 2-(naphthalen-1-yl)propan-2-ol. The core transformation leverages the Ritter reaction, an efficient method for constructing sterically hindered amine centers. The guide offers in-depth, step-by-step protocols, mechanistic explanations for critical transformations, and a complete framework for the structural and purity verification of the final compound using modern analytical techniques. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated approach to this valuable molecular entity.

Introduction and Strategic Overview

2-(Naphthalen-1-yl)propan-2-amine is a primary amine characterized by a tertiary carbon atom bonded to both the nitrogen atom and a naphthalene ring system. The molecular formula is C₁₃H₁₅N, and the molecular weight is 185.26 g/mol .[1] The steric hindrance around the amine functional group makes its synthesis non-trivial via standard alkylation methods, which are often plagued by competing elimination reactions and low yields. Naphthalene-containing compounds are of high interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[2][3] Therefore, a reliable synthesis of building blocks like 2-(naphthalen-1-yl)propan-2-amine is of considerable value.

This guide outlines a synthetic strategy centered on the Ritter reaction . This powerful transformation enables the formation of a C-N bond at a tertiary carbon center by reacting a stable carbocation precursor with a nitrile.[4][5] Our strategy is logically designed in two primary stages:

-

Synthesis of the Tertiary Alcohol Precursor: Generation of 2-(naphthalen-1-yl)propan-2-ol from 1-bromonaphthalene via a Grignard reaction.

-

Formation of the Amine via the Ritter Reaction: Conversion of the tertiary alcohol into the target amine through an intermediate N-alkyl amide, followed by hydrolysis.

This approach is chosen for its efficiency, high yields, and adaptability, providing a clear and reproducible path to the target molecule.

Overall Synthetic Workflow

The multi-step synthesis is designed for clarity and reproducibility, ensuring high purity at each stage. The workflow progresses from commercially available starting materials to the final, characterized product.

Figure 1: Overall synthetic workflow from 1-bromonaphthalene to the target amine.

Synthesis Protocols: A Step-by-Step Guide

Stage 1: Synthesis of 2-(Naphthalen-1-yl)propan-2-ol

This stage involves the formation of a Grignard reagent from 1-bromonaphthalene, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone to yield the tertiary alcohol precursor.[6]

Protocol:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of dry nitrogen to ensure anhydrous conditions.

-

Grignard Reagent Formation:

-

To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine (as an initiator) in anhydrous tetrahydrofuran (THF).

-

In the dropping funnel, prepare a solution of 1-bromonaphthalene (1.0 eq) in anhydrous THF.

-

Add a small portion of the 1-bromonaphthalene solution to the magnesium. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color.

-

Once initiated, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of dry acetone (1.1 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C. A thick precipitate will form.

-

After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly pouring the mixture over ice containing a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude oil via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-(naphthalen-1-yl)propan-2-ol as a pure solid or viscous oil.

-

Stage 2: Synthesis of 2-(Naphthalen-1-yl)propan-2-amine

This stage employs the Ritter reaction, where the tertiary alcohol is converted to a stable carbocation in strong acid, which is then trapped by acetonitrile. The resulting N-substituted amide is subsequently hydrolyzed to yield the final primary amine.[7][8]

Protocol:

-

Ritter Reaction (Amide Formation):

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add acetonitrile (5.0 eq).

-

Slowly and carefully add concentrated sulfuric acid (H₂SO₄) (3.0 eq) to the acetonitrile while stirring. This step is highly exothermic.

-

Prepare a solution of 2-(naphthalen-1-yl)propan-2-ol (1.0 eq) in acetonitrile and add it dropwise to the cold acid-nitrile mixture.

-

After addition, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Pour the reaction mixture slowly onto crushed ice and neutralize carefully with a cold, concentrated sodium hydroxide (NaOH) solution until the pH is basic.

-

Extract the resulting N-(2-(naphthalen-1-yl)propan-2-yl)acetamide with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude amide is often of sufficient purity for the next step.

-

-

Amide Hydrolysis:

-

To the crude acetamide, add a solution of 20% aqueous NaOH and ethanol (1:1 v/v).

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous potassium carbonate (K₂CO₃), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(naphthalen-1-yl)propan-2-amine. Further purification can be achieved by distillation under reduced pressure or crystallization of its hydrochloride salt.

-

Mechanistic Insights: The Ritter Reaction

The success of this synthesis hinges on the Ritter reaction, which proceeds via the formation of a key nitrilium ion intermediate. The use of a strong, non-nucleophilic acid is critical for generating the necessary carbocation from the tertiary alcohol.

Figure 2: Mechanism of the Ritter reaction for the formation of the N-substituted amide intermediate.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(naphthalen-1-yl)propan-2-amine. The following data represent expected outcomes.

Data Summary

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.9-7.4 ppm (m, 7H, Naphthyl-H), ~1.7 ppm (s, 6H, 2 x CH₃), ~1.5 ppm (s, br, 2H, NH₂) |

| ¹³C NMR | Chemical Shift (δ) | ~140-120 ppm (Naphthyl-C), ~55 ppm (Quaternary-C), ~30 ppm (CH₃) |

| IR | Wavenumber (cm⁻¹) | 3380-3300 (N-H stretch, 2 bands for primary amine), 3100-3000 (Aromatic C-H stretch), 2980-2850 (Aliphatic C-H stretch), 1600-1450 (Aromatic C=C stretch), 1250-1020 (C-N stretch)[9][10] |

| Mass Spec. | m/z | 185.12 ([M]⁺, Molecular Ion), 170 ([M-CH₃]⁺, alpha-cleavage)[11] |

Detailed Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~10-15 mg of the purified amine in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

For the ¹H spectrum, integrate the signals to confirm the proton ratios. The two methyl groups should appear as a sharp singlet, and the aromatic protons will present as a complex multiplet. The NH₂ protons often appear as a broad singlet which can exchange with D₂O.[10]

-

For the ¹³C spectrum, identify the quaternary carbon attached to the nitrogen and the two equivalent methyl carbons.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the spectrum using either a neat liquid film (if the product is an oil) between salt plates (NaCl or KBr) or as a KBr pellet (if a solid).

-

Identify the characteristic N-H stretching vibrations for a primary amine, which typically appear as a doublet in the 3300-3500 cm⁻¹ region.[9] Also, confirm the presence of aliphatic and aromatic C-H stretches and the C-N stretch.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Analyze using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

-

Confirm the molecular weight by identifying the molecular ion peak ([M]⁺ at m/z 185 for EI or [M+H]⁺ at m/z 186 for ESI).

-

Analyze the fragmentation pattern. The base peak is often the result of alpha-cleavage, leading to the loss of a methyl radical and the formation of a stable ion at m/z 170.[11]

-

References

- D. L. J. Clive, V. S. C. Yeh, M. J. L. Deau, Ruthenium-catalyzed Tertiary Amine Formation from Nitriles and Alcohols, J. Org. Chem., 2011, 76 (19), pp 8078–8084.

- Grokipedia, Ritter reaction.

-

Wikipedia, Ritter reaction. Available at: [Link]

-

Name-Reaction.com, Ritter reaction. Available at: [Link]

-

OpenOChem Learn, Ritter Reaction. Available at: [Link]

-

Organic Chemistry Portal, Nitrile synthesis. Available at: [Link]

- A. V. Stash, et al., A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile, Synthetic Communications, 2004, 34(1), 101-109.

-

RSC Publishing, Synthesis of unsymmetric tertiary amines via alcohol amination. Available at: [Link]

-

PubChem, 2-Naphthalen-1-ylpropan-2-ol. Available at: [Link]

-

Chemistry LibreTexts, Synthesis of Amines. Available at: [Link]

-

Doc Brown's Chemistry, Infrared spectrum of propan-2-amine. Available at: [Link]

-

Chemistry Steps, Alcohols to Amines. Available at: [Link]

-

ResearchGate, Synthesis of novel N -(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. Available at: [Link]

-

NIST WebBook, 2-Naphthalenamine. Available at: [Link]

-

SpectraBase, (R)-2-(Naphthalen-1-yl-methyl)amino-3-phenyl-propan-1-ol - Optional[13C NMR]. Available at: [Link]

-

NIST WebBook, 2-Naphthalenamine IR Spectrum. Available at: [Link]

- Google Patents, Naphthalene alkylation process (WO1991015443A1).

- Google Patents, Naphthalene alkylation process (US5034563A).

-

ResearchGate, Alkylation of naphthalene using three different ionic liquids. Available at: [Link]

-

ResearchGate, Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)- phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. Available at: [Link]

-

International Journal of Pharmaceutical Sciences, Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Available at: [Link]

-

ResearchGate, A study on alkylation of naphthalene with long chain olefins over zeolite catalyst. Available at: [Link]

-

Indian Journal of Chemical Technology, Alkylation of naphthalene with methanol over modified zeolites. Available at: [Link]

-

ResearchGate, Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. Available at: [Link]

-

Chemistry LibreTexts, Spectroscopy of Amines. Available at: [Link]

-

PrepChem.com, Preparation of 2-(naphthalen-1-yl)propan-1-ol. Available at: [Link]

-

NIST WebBook, 2-Naphthalenamine Data. Available at: [Link]

-

PubChem, 1-(Naphthalen-1-YL)propan-2-amine. Available at: [Link]

-

Doc Brown's Chemistry, Mass spectrum of propan-2-amine. Available at: [Link]

-

Doc Brown's Chemistry, 1H NMR spectra of propan-2-amine. Available at: [Link]

Sources

- 1. 1-(Naphthalen-1-YL)propan-2-amine | C13H15N | CID 413939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. Ritter reaction - Wikipedia [en.wikipedia.org]

- 6. 2-Naphthalen-1-ylpropan-2-ol | C13H14O | CID 238199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. name-reaction.com [name-reaction.com]

- 8. researchgate.net [researchgate.net]

- 9. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

"chemical properties of 2-(Naphthalen-1-YL)propan-2-amine"

An In-depth Technical Guide to the Chemical Properties of 2-(Naphthalen-1-YL)propan-2-amine

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of 2-(naphthalen-1-yl)propan-2-amine. As direct experimental data for this specific molecule is sparse in publicly accessible literature, this guide synthesizes information from established chemical principles and data from closely related structural analogs. The insights provided are intended for researchers, scientists, and professionals in drug development, offering a robust foundation for further investigation. All claims are grounded in authoritative sources, and all protocols are presented with an emphasis on reproducibility and safety.

Introduction and Structural Context

2-(Naphthalen-1-yl)propan-2-amine is a primary amine featuring a bulky naphthalene ring system attached to a tertiary carbon atom. Its structure is characterized by the fusion of a propan-2-amine moiety to the C1 position of the naphthalene core. This arrangement has significant implications for its stereochemistry, reactivity, and potential biological interactions. The tertiary carbon atom adjacent to the naphthalene ring introduces considerable steric hindrance around the amine group, which can influence its reactivity compared to less hindered primary amines.

The naphthalene scaffold is a common motif in medicinal chemistry and materials science, valued for its rigid, planar structure and lipophilic nature[1]. The precise positioning of the aminoalkyl group on this scaffold is critical. Isomers, such as 1-(naphthalen-1-yl)propan-2-amine or compounds with substitution at the C2 position of the naphthalene ring, can exhibit vastly different pharmacological and chemical profiles[2]. For instance, the isomer 1-(naphthalen-1-yl)propan-2-amine is known to be a potent releasing agent for serotonin, norepinephrine, and dopamine, highlighting the sensitivity of biological activity to structural changes[3]. Therefore, understanding the unique properties of the 2-(naphthalen-1-yl)propan-2-amine isomer is crucial for its potential development.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Below is a summary of the known and predicted properties for 2-(naphthalen-1-yl)propan-2-amine and its common salt form.

| Property | Value | Source / Method |

| IUPAC Name | 2-(Naphthalen-1-yl)propan-2-amine | --- |

| Molecular Formula | C₁₃H₁₅N | (Calculated) |

| Molecular Weight | 185.27 g/mol | (Calculated) |

| CAS Number | 11841274 (HCl salt) | |

| Appearance | Solid (as HCl salt) | |

| Molecular Formula (HCl) | C₁₃H₁₆ClN | |

| Molecular Weight (HCl) | 221.73 g/mol | |

| Predicted pKa | ~10.3 | (Estimated based on analogs)[2] |

| Predicted logP | ~3.3 | (Estimated based on analogs)[2] |

| Basicity | Exhibits basic properties due to the nitrogen lone pair. | [4] |

The amine group's lone pair of electrons makes the molecule basic, allowing it to readily form salts with acids, such as the commercially available hydrochloride salt. The estimated pKa suggests it will be protonated at physiological pH. The steric hindrance from the two methyl groups and the naphthalene ring at the alpha-carbon is a defining feature, likely influencing its binding affinity to biological targets and its chemical reactivity.

Synthesis and Purification

Proposed Synthetic Pathway: Reductive Amination

The most direct precursor for this synthesis is 1-(1-naphthyl)propan-2-one. This ketone can be converted to the target primary amine in a one-pot reaction.

Caption: Proposed reductive amination workflow for synthesizing the target compound.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 1-(1-naphthyl)propan-2-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or LC-MS.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Causality Note: NaBH₃CN is chosen as it is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent. Basify the solution with aqueous NaOH or Na₂CO₃ to pH > 10.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-(naphthalen-1-yl)propan-2-amine.

Spectroscopic Characterization Profile (Predicted)

Spectroscopic analysis is essential for structural elucidation and purity confirmation. The following are the predicted spectral characteristics based on the compound's structure and general spectroscopic principles[5][6].

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale and Notes |

| ¹H NMR | Aromatic Protons | δ 7.2 - 8.2 ppm | Complex multiplet pattern characteristic of a 1-substituted naphthalene ring. |

| Amine Protons (NH₂) | δ 1.0 - 3.0 ppm | Broad singlet; signal disappears upon D₂O exchange. Position is concentration-dependent.[5] | |

| Methyl Protons (2 x CH₃) | δ 1.2 - 1.5 ppm | Singlet, integrating to 6H. Being geminal methyls on a quaternary carbon. | |

| ¹³C NMR | Aromatic Carbons | δ 120 - 145 ppm | Multiple signals corresponding to the 10 carbons of the naphthalene ring. |

| Quaternary Carbon (C-NH₂) | δ 50 - 60 ppm | Carbon atom attached to the amine and naphthalene ring. | |

| Methyl Carbons (2 x CH₃) | δ 25 - 35 ppm | Single signal for the two equivalent methyl carbons. | |

| IR Spectroscopy | N-H Stretch | 3300 - 3400 cm⁻¹ | Two distinct, sharp bands, characteristic of a primary amine (symmetric and asymmetric stretches).[6] |

| N-H Bend (Scissoring) | 1550 - 1650 cm⁻¹ | A moderate to strong absorption band.[5] | |

| C-N Stretch | 1250 - 1335 cm⁻¹ | Strong band for an aromatic amine.[6] | |

| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | Multiple sharp bands characteristic of the naphthalene ring. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 185.12 | Corresponds to the molecular weight of the free base. An odd value, consistent with the Nitrogen Rule.[5] |

| Major Fragment | m/z = 170.09 | Loss of a methyl group (•CH₃), a common fragmentation pathway for tertiary alkyl structures, leading to a stable benzylic cation. |

Chemical Reactivity

The reactivity of 2-(naphthalen-1-yl)propan-2-amine is dominated by its two primary functional components: the primary amine and the naphthalene ring.

Reactions of the Amine Group

As a primary amine, it is expected to undergo a range of classical reactions:

-

Salt Formation: Reacts readily with acids to form ammonium salts.

-

Acylation: Reacts with acyl chlorides or anhydrides to form amides.

-

Alkylation: Can be alkylated, though the steric hindrance at the alpha-carbon may slow the reaction rate compared to less substituted amines.

-

Schiff Base Formation: Can condense with aldehydes and ketones to form imines (Schiff bases).

Reactivity of the Naphthalene Ring

The alkylamine substituent is an activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. For a 1-substituted naphthalene, these positions correspond to C2, C4, and C5/C8.

Caption: Predicted reactivity map for electrophilic substitution on the naphthalene ring.

The C4 position is electronically favored (para), while the C2 (ortho) position is also activated. The C5 and C8 positions are also potential sites of substitution. However, the significant steric bulk of the 2-propylamine group will likely hinder substitution at the C2 and C8 positions, making the C4 and C5 positions the most probable sites for reaction.

Toxicology and Safe Handling

Crucial Safety Warning: No specific toxicological data exists for 2-(naphthalen-1-yl)propan-2-amine. However, its structure contains the 2-naphthylamine scaffold. 2-Naphthylamine itself is a well-documented human carcinogen, strongly linked to bladder cancer[7]. The metabolic activation of 2-naphthylamine is a key step in its carcinogenicity[7].

Given this precedent, 2-(naphthalen-1-yl)propan-2-amine must be handled with extreme caution as a potential carcinogen until proven otherwise.

Recommended Safety Protocols

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A buttoned lab coat is mandatory.

-

-

Handling: Avoid all contact with skin and eyes. Do not ingest or inhale.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

The hydrochloride salt is classified with the GHS07 pictogram (Warning) and the hazard statement H302: Harmful if swallowed.

Conclusion

2-(Naphthalen-1-yl)propan-2-amine is a structurally interesting primary amine with physicochemical properties largely dictated by its bulky, sterically hindered nature and the electronic characteristics of the naphthalene ring. While direct experimental data is limited, its chemical behavior can be reliably predicted. A feasible synthesis via reductive amination makes it an accessible target for research. The most critical consideration for any scientist working with this compound is its potential carcinogenicity, based on its structural relationship to 2-naphthylamine. All handling must be performed under stringent safety protocols. This guide provides the necessary foundational knowledge for professionals to pursue further research into this and related molecules.

References

-

PubChem. (n.d.). 2-Naphthalen-1-ylpropan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Naphthalen-1-YL)propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (s)-N-methyl-1-(2-naphthyl)propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). 2-Naphthylamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-NAPHTHYLAMINE. Retrieved from [Link]

-

Frontiers in Pharmacology. (2021). Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease. Retrieved from [Link]

Sources

- 1. Frontiers | Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 1-(Naphthalen-1-YL)propan-2-amine | 12687-37-5 [smolecule.com]

- 4. CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(Naphthalen-1-YL)propan-2-amine and its Isomers

A Note to the Reader: Scientific literature extensively details the pharmacological actions of the positional isomers of naphthalen-yl-propanamine, notably 1-(naphthalen-1-yl)propan-2-amine (1-NAP) and 1-(naphthalen-2-yl)propan-2-amine (2-NAP or PAL-287). However, the specific compound 2-(Naphthalen-1-YL)propan-2-amine is not well-characterized in publicly accessible research. This guide will, therefore, provide a comprehensive overview of the established mechanisms of its key isomers, 1-NAP and PAL-287. Based on their structure-activity relationships, a putative mechanism for 2-(Naphthalen-1-YL)propan-2-amine will be extrapolated. This analysis is intended for research and drug development professionals and should be interpreted as a theoretical framework pending experimental validation.

Introduction to Naphthylisopropylamines

Naphthylisopropylamines are a class of compounds structurally related to amphetamines, where the phenyl group is replaced by a naphthalene ring. This modification significantly alters their pharmacological profile, leading to complex interactions with the monoaminergic systems in the central nervous system. The positioning of the propan-2-amine group on the naphthalene ring (at position 1 or 2) gives rise to distinct isomers with differing potencies and mechanisms of action. These compounds have been investigated for their potential therapeutic applications, particularly in the context of substance use disorders.[1]

Core Mechanism of Action: The Isomers 1-NAP and PAL-287 (2-NAP)

The primary mechanism of action for the well-studied isomers involves a multi-faceted interaction with monoamine systems, including the release of neurotransmitters and inhibition of their metabolic enzymes.

Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) Activity

PAL-287 is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[2] It interacts with the respective monoamine transporters—SERT (serotonin), NET (norepinephrine), and DAT (dopamine)—to induce the reverse transport, or efflux, of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[2] This action is distinct from that of reuptake inhibitors, which merely block the transporters. The releasing activity of PAL-287 is characterized by its high potency, particularly for serotonin.[2]

While the SNDRA activity of 1-NAP has not been as extensively assessed, it is presumed to have a similar, though potentially less potent, profile due to its structural similarity to PAL-287.[1]

| Compound | Target | EC50 (nM) for Release |

| PAL-287 | Serotonin (SERT) | 3.4[1] |

| Norepinephrine (NET) | 11.1[1] | |

| Dopamine (DAT) | 12.6[1] | |

| 1-NAP | SERT, NET, DAT | Not extensively characterized |

Serotonin Receptor Agonism

In addition to its effects on monoamine transporters, PAL-287 also acts as a direct agonist at several serotonin receptor subtypes.[1] This activity contributes to its overall pharmacological effect, particularly its influence on the serotonergic system. It displays high affinity for the 5-HT2C receptor and is a full agonist at the 5-HT2A and 5-HT2B receptors.[1] The 5-HT2C agonism is thought to contribute to the attenuation of the rewarding effects of stimulants like cocaine.[2]

| Compound | Target Receptor | EC50 (nM) | Efficacy |

| PAL-287 | 5-HT2A | 466[1] | Full Agonist[1] |

| 5-HT2B | 40[1] | Full Agonist[1] | |

| 5-HT2C | 2.3[1] | Weak Partial Agonist (20% Emax)[1] |

Monoamine Oxidase A (MAO-A) Inhibition

Both 1-NAP and PAL-287 are inhibitors of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters in the presynaptic neuron.[3] By inhibiting MAO-A, these compounds increase the intracellular concentrations of serotonin, norepinephrine, and dopamine, making more neurotransmitter available for release into the synapse.[3] PAL-287 is a significantly more potent MAO-A inhibitor than 1-NAP.[4] Neither compound shows significant inhibition of MAO-B.[4]

| Compound | Target Enzyme | IC50 (nM) |

| PAL-287 (2-NAP) | MAO-A | 420[1] |

| 1-NAP | MAO-A | 5,630 |

| Both Isomers | MAO-B | > 100,000 |

Visualizing the Signaling Pathway of PAL-287

The multifaceted mechanism of PAL-287 can be visualized as a coordinated modulation of monoaminergic neurotransmission.

Caption: Proposed mechanism of PAL-287 (2-NAP).

Putative Mechanism of Action of 2-(Naphthalen-1-YL)propan-2-amine

Based on the structure-activity relationships of its isomers, a hypothetical mechanism for 2-(Naphthalen-1-YL)propan-2-amine can be proposed.

Structural Considerations

-

1-Position Naphthalene Substitution: The attachment at the 1-position of the naphthalene ring introduces significant steric hindrance due to the proximity of the hydrogen atom at the 8-position (the peri-hydrogen).[5] This steric bulk can influence how the molecule binds to transporters and receptors, potentially reducing its affinity and potency compared to the less hindered 2-substituted isomer (PAL-287).[5]

-

Tertiary Amine: Unlike 1-NAP and PAL-287, which are primary amines, 2-(Naphthalen-1-YL)propan-2-amine is a tertiary amine. This structural change is expected to significantly alter its interaction with monoamine transporters. Tertiary amines are generally poor substrates for transporter-mediated release compared to primary and secondary amines.

Hypothetical Pharmacological Profile

-

Monoamine Transporter Interaction: It is plausible that 2-(Naphthalen-1-YL)propan-2-amine would act as a monoamine reuptake inhibitor rather than a releasing agent. Its bulky structure might allow it to bind to the transporters, blocking the reuptake of neurotransmitters, but prevent the conformational changes required for reverse transport. The steric hindrance at the 1-position may also lead to a different selectivity profile for SERT, NET, and DAT compared to its isomers.

-

MAO-A Inhibition: The core naphthylisopropyl structure is associated with MAO-A inhibition. It is likely that 2-(Naphthalen-1-YL)propan-2-amine would retain some MAO-A inhibitory activity. However, its potency would need to be determined experimentally and may be lower than that of PAL-287 due to the steric hindrance.

-

Serotonin Receptor Agonism: Direct receptor agonism is more difficult to predict. While the naphthalene moiety is present, the altered stereochemistry and electronic distribution resulting from the tertiary amine and 1-position substitution could significantly change its affinity for 5-HT receptors.

Experimental Protocols for Mechanism Validation

To elucidate the actual mechanism of action of 2-(Naphthalen-1-YL)propan-2-amine, a series of in vitro and in vivo experiments would be required.

In Vitro Assays

-

Radioligand Binding Assays:

-

Objective: To determine the binding affinity of the compound for SERT, NET, and DAT.

-

Methodology:

-

Prepare cell membrane homogenates expressing the human recombinant transporters.

-

Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) from the IC50 values.

-

-

-

Synaptosome Release and Uptake Assays:

-

Objective: To determine if the compound acts as a monoamine releaser or a reuptake inhibitor.

-

Methodology:

-

Prepare synaptosomes from rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin).

-

For uptake assays, pre-incubate synaptosomes with the test compound, then add the radiolabeled neurotransmitter (e.g., [³H]dopamine) and measure its accumulation.

-

For release assays, pre-load synaptosomes with the radiolabeled neurotransmitter, then add the test compound and measure the amount of neurotransmitter released into the supernatant.

-

-

-

MAO Enzyme Inhibition Assay:

-

Objective: To determine the IC50 of the compound for MAO-A and MAO-B.

-

Methodology:

-

Use a commercially available MAO-Glo™ Assay kit.

-

Incubate recombinant human MAO-A or MAO-B enzyme with a luminogenic substrate in the presence of varying concentrations of the test compound.

-

Measure luminescence to determine the rate of enzyme activity.

-

Calculate the IC50 value.

-

-

Experimental Workflow Diagram

Caption: A workflow for characterizing the mechanism of action.

Conclusion

While a definitive mechanism of action for 2-(Naphthalen-1-YL)propan-2-amine remains to be experimentally determined, the extensive research on its isomers, particularly PAL-287, provides a strong foundation for a hypothetical framework. The structural differences, namely the 1-position substitution on the naphthalene ring and the tertiary amine, strongly suggest a shift from a potent SNDRA to a monoamine reuptake inhibitor with potential MAO-A inhibitory activity. The experimental protocols outlined provide a clear path to validating this hypothesis and fully characterizing the pharmacological profile of this novel compound. This systematic approach is crucial for any future drug development efforts involving this and related chemical scaffolds.

References

- Grokipedia. (2026, January 7). Naphthylaminopropane.

- Smolecule. (n.d.). 1-(Naphthalen-1-YL)propan-2-amine.

- chemeurope.com. (n.d.). Naphthylisopropylamine.

- Benchchem. (n.d.). 1-(Naphthalen-1-YL)propan-2-amine | 12687-37-5.

- Wikipedia. (n.d.). Naphthylaminopropane.

- Wikipedia. (n.d.). Ethylnaphthylaminopropane.

- Benchchem. (n.d.). N-(Propan-2-YL)naphthalen-1-amine|C13H15N|RUO.

- Benchchem. (n.d.). A Comparative Analysis of 3-(Naphthalen-1-yl)propan-1-amine and its Regioisomers for Drug Discovery.

Sources

"biological activity of 2-(Naphthalen-1-YL)propan-2-amine"

An In-depth Technical Guide to the Predicted Biological Activity and Research Framework for 2-(Naphthalen-1-yl)propan-2-amine

Abstract

This technical guide addresses the biological activity of 2-(naphthalen-1-yl)propan-2-amine, a specific naphthylalkylamine. A comprehensive review of publicly available scientific literature reveals a significant lack of direct experimental data for this compound. Therefore, this document adopts a predictive and comparative approach. By analyzing the well-documented pharmacology of its structural isomers, primarily 1-(naphthalen-2-yl)propan-2-amine (PAL-287), we construct a hypothetical biological profile for the target compound. We infer that 2-(naphthalen-1-yl)propan-2-amine is a strong candidate for investigation as a monoamine releasing agent and monoamine oxidase inhibitor. This guide details the structure-activity relationships (SAR) that inform these predictions and provides a rigorous, step-by-step experimental workflow for the empirical validation of its biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of novel psychoactive compounds and naphthalene-based scaffolds.

Introduction and Structural Analysis

The compound of interest is 2-(naphthalen-1-yl)propan-2-amine . Its structure consists of a naphthalen-1-yl moiety attached to the second carbon of a propane chain, which also holds the amine group. This results in a tertiary carbon atom bonded to a naphthalene ring, an amino group, and two methyl groups.

A critical first step in understanding its potential is to compare it with its better-studied isomers, 1-(naphthalen-1-yl)propan-2-amine (1-NAP) and 1-(naphthalen-2-yl)propan-2-amine (2-NAP).

-

2-(Naphthalen-1-yl)propan-2-amine (Target Compound): Features a gem-dimethyl group on the carbon atom alpha to the amino group. This creates significant steric bulk around the chiral center.

-

1-(Naphthalen-1-yl)propan-2-amine (1-NAP): A primary amine with a single methyl group alpha to the amine. The naphthalene ring is at the 1-position.[1]

-

1-(Naphthalen-2-yl)propan-2-amine (2-NAP, PAL-287): A primary amine, structurally similar to 1-NAP but with the naphthalene ring at the 2-position.[2]

The key structural difference—the gem-dimethyl group on the alpha-carbon of our target compound—is predicted to significantly influence its interaction with biological targets compared to 1-NAP and 2-NAP. This modification can affect receptor binding affinity, metabolic stability, and its ability to act as a substrate for neurotransmitter transporters. Steric hindrance from the peri-hydrogen at the 8-position of the naphthalene ring may also influence the conformation of the side chain and its biological interactions.[3]

Predicted Pharmacological Profile based on Structural Analogs

While direct data is absent for our target compound, the extensive research on its isomer, 2-NAP (PAL-287), provides a strong foundation for a hypothetical pharmacological profile. 2-NAP is a potent triple monoamine releasing agent and serotonin receptor agonist that was investigated for treating stimulant and alcohol addiction.[2][4]

Monoamine Releasing Activity

2-NAP is a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA).[2] It effectively induces the release of these key neurotransmitters, which are central to mood, cognition, and reward. The half-maximal effective concentrations (EC₅₀) for monoamine release by 2-NAP are detailed below.

Table 1: Monoamine Release and Receptor Agonist Potency of 2-NAP (PAL-287)

| Biological Target | Assay | Potency (EC₅₀ in nM) |

|---|---|---|

| Serotonin (5-HT) Release | Monoamine Release Assay | 3.4[2] |

| Norepinephrine (NE) Release | Monoamine Release Assay | 11.1[2] |

| Dopamine (DA) Release | Monoamine Release Assay | 12.6[2] |

| 5-HT₂ₐ Receptor | Agonist Functional Assay | 466[2] |

| 5-HT₂₋ Receptor | Agonist Functional Assay | 40[2] |

| 5-HT₂C Receptor | Agonist Functional Assay | 2.3[2] |

Given the shared naphthylisopropylamine scaffold, it is highly probable that 2-(naphthalen-1-yl)propan-2-amine also interacts with monoamine transporters. However, the bulky gem-dimethyl group may reduce its efficacy as a releasing agent compared to 2-NAP, potentially making it more of a reuptake inhibitor or a weaker releaser.

Monoamine Oxidase (MAO) Inhibition

Both 1-NAP and 2-NAP are known inhibitors of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters.[1] 2-NAP is a potent MAO-A inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 420 nM.[1][2] 1-NAP is also an MAO-A inhibitor, though it is about 13-fold less potent (IC₅₀ = 5,630 nM).[1] Neither isomer shows significant activity at MAO-B.[1] It is therefore reasonable to hypothesize that 2-(naphthalen-1-yl)propan-2-amine will also exhibit inhibitory activity at MAO-A.

Serotonin Receptor Agonism

2-NAP is a full agonist of the 5-HT₂ₐ and 5-HT₂₋ receptors and a partial agonist of the 5-HT₂C receptor.[2] This activity, particularly at the 5-HT₂C receptor, has been linked to potential appetite suppressant effects.[2] The structural similarity suggests our target compound may also have affinity for these receptors. Concerns have been raised about 5-HT₂₋ receptor activation due to its association with cardiac valvulopathy, a side effect seen with drugs like fenfluramine.[2][5]

Other Potential Biological Activities of the Naphthalene Scaffold

The naphthalene ring is a privileged scaffold in medicinal chemistry, found in compounds with a wide range of biological activities.[6] While the primary predicted activity for 2-(naphthalen-1-yl)propan-2-amine is on the central nervous system, related structures have shown other promising effects. Various naphthalene derivatives have been synthesized and evaluated for:

-

Anti-inflammatory Activity .[6]

These findings suggest that a comprehensive screening of 2-(naphthalen-1-yl)propan-2-amine could reveal a broader spectrum of biological effects.

Recommended Experimental Workflow for Pharmacological Characterization

To move from a hypothetical profile to empirical data, a structured, multi-tiered research approach is necessary. The following workflow outlines a logical progression from initial screening to in-vivo validation.

Caption: Figure 1. A tiered workflow for characterizing the biological activity of a novel compound.

Tier 1: Foundational Screening

-

In Silico Analysis: Utilize computational models to predict absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties. Perform docking simulations against crystal structures of monoamine transporters and 5-HT receptors to estimate binding affinities.

-

Primary Binding Assays: Conduct radioligand binding assays to empirically determine the affinity (Kᵢ) of the compound for human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Screen against a panel of key serotonin receptors (especially 5-HT₂ₐ, 5-HT₂₋, and 5-HT₂C) and for inhibitory activity at MAO-A and MAO-B.

Tier 2: Functional & Mechanistic Assays

-

Monoamine Release Assays: If binding to transporters is confirmed, use brain synaptosomes or cell lines expressing the transporters to measure the compound's ability to evoke neurotransmitter release. This will determine if it acts as a releaser or a reuptake inhibitor and establish its potency (EC₅₀).

-

Functional Receptor Assays: For receptors where binding is observed, perform functional assays (e.g., calcium mobilization assays for Gq-coupled 5-HT₂ receptors) to classify the compound as an agonist, antagonist, or partial agonist and determine its efficacy and potency.[5]

-

MAO Inhibition Assays: Quantify the IC₅₀ values for MAO-A and MAO-B to confirm its inhibitory potency and selectivity.[1]

Tier 3: In Vivo Evaluation

-

Locomotor Activity Studies: Administer the compound to rodents to assess its effects on spontaneous movement. Potent dopamine and norepinephrine releasers typically increase locomotor activity, whereas serotonin releasers may attenuate this effect.[2]

-

Drug Discrimination Studies: Train animals to distinguish a known drug (e.g., amphetamine or MDMA) from saline. Test whether the novel compound substitutes for the training drug, which provides insight into its subjective effects. Both 1-NAP and 2-NAP failed to substitute for dextroamphetamine, suggesting a lack of classical psychostimulant-like effects.[1]

-

In Vivo Microdialysis: If the compound shows significant activity, this advanced technique can be used to directly measure extracellular levels of serotonin, dopamine, and norepinephrine in specific brain regions of freely moving animals, providing definitive evidence of in-vivo neurotransmitter release.

Conclusion

While 2-(naphthalen-1-yl)propan-2-amine remains uncharacterized in the scientific literature, a detailed analysis of its structural analogs provides a strong, rational basis for predicting its biological activities. The compound is hypothesized to be a modulator of the monoamine systems, with potential activity as a monoamine releasing agent/reuptake inhibitor and a monoamine oxidase inhibitor. Its profile is likely to differ significantly from the well-studied isomer 2-NAP due to the steric hindrance imparted by its gem-dimethyl group. The proposed experimental workflow provides a comprehensive and logical framework for the empirical investigation required to confirm, refute, or refine these predictions. This molecule represents an intriguing target for medicinal chemists and pharmacologists seeking to explore novel structure-activity relationships within the versatile naphthylalkylamine class.

References

- Naphthylaminopropane - Wikipedia. (n.d.).

- Synthesis of novel N -(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity | Request PDF. (2020).

- Nussbaumer, P., Dorfstätter, G., Leitner, I., Mraz, K., Vyplel, H., & Stütz, A. (1993). Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine. Journal of Medicinal Chemistry, 36(19), 2810-2816.

- 1-Naphthylaminopropane - Wikipedia. (n.d.).

- Tetrahydrocannabinol | C21H30O2 | CID 16078 - PubChem. (n.d.).

- Glennon, R. A., Gessner, G. W., & Seggel, M. R. (1987). Serotonin receptor affinities of psychoactive phenalkylamine analogues. PubMed.

- A Comparative Analysis of 3-(Naphthalen-1-yl)propan-1-amine and its Regioisomers for Drug Discovery. (2025). Benchchem.

- Fantegrossi, W. E., Wessinger, W. D., & Glennon, R. A. (2018). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC - NIH.

- The Biological Landscape of 2-Propoxynaphthalene Derivatives: A Technical Guide. (2025). Benchchem.

- 1-(Naphthalen-1-YL)propan-2-amine - Smolecule. (n.d.).

- Naphthylisopropylamine - chemeurope.com. (n.d.).

- Crooks, P. A., & Agarwal, H. (2017). Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. PubMed.

- 2-Naphthylamine - Wikipedia. (n.d.).

- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences.

- Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. (2021).

- On Exploring Structure Activity Rel

- Bhat, A. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.

- Bhat, A. (2024). An Outlook of the Structure Activity Relationship (SAR)

Sources

- 1. 1-Naphthylaminopropane - Wikipedia [en.wikipedia.org]

- 2. Naphthylaminopropane - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Naphthylisopropylamine [chemeurope.com]

- 5. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]

- 12. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(Naphthalen-1-YL)propan-2-amine

Foreword: Charting Unexplored Territory

In the landscape of medicinal chemistry and drug development, the exploration of novel chemical entities is the cornerstone of innovation. This guide focuses on 2-(naphthalen-1-yl)propan-2-amine, a structurally intriguing aromatic amine. A review of the current scientific literature reveals a notable scarcity of published in vitro studies for this specific isomer, distinguishing it from its more extensively characterized relatives, such as the monoamine transporter ligand Naphthylaminopropane (PAL-287).

This document, therefore, serves a dual purpose. It is both a summary of the known chemical properties of 2-(naphthalen-1-yl)propan-2-amine and, more importantly, a comprehensive roadmap for its initial in vitro characterization. As a Senior Application Scientist, the intent is not merely to present protocols but to provide the strategic and causal reasoning behind the proposed experimental workflow. This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework to unlock the potential biological activities of this compound. We will proceed under the hypothesis that its structural similarity to other psychoactive and antimicrobial naphthalene derivatives warrants a thorough investigation into these domains.

Compound Profile: Structural and Physicochemical Properties

2-(Naphthalen-1-yl)propan-2-amine is an organic compound featuring a naphthalene ring system connected to a propane backbone, with an amine group at the second position of the propane chain. The hydrochloride salt of this compound is commercially available, which facilitates its use in experimental settings.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N | [3] |

| Molecular Weight | 185.26 g/mol | [3] |

| IUPAC Name | 2-(Naphthalen-1-yl)propan-2-amine | [1] |

| CAS Number | 141983-61-1 (for related isomer) | [3] |

| Form | Solid (as hydrochloride salt) | [1] |

The placement of the gem-dimethyl group on the carbon adjacent to the naphthalene ring introduces significant steric hindrance, which can be expected to influence its interaction with biological targets compared to its isomers. This structural feature is a key point of differentiation and a compelling reason for its detailed in vitro study.

A Proposed In Vitro Evaluation Workflow

The following workflow is designed as a hierarchical screening cascade, starting with broad assessments of cytotoxicity and progressing to more specific functional assays. This approach ensures that resources are utilized efficiently and that a comprehensive biological profile of the compound is established.

Caption: Proposed workflow for the in vitro characterization of 2-(naphthalen-1-yl)propan-2-amine.

Detailed Experimental Protocols

Phase 1: Foundational Cytotoxicity Assays

Rationale: Before investigating any specific biological activity, it is crucial to determine the concentrations at which the compound is toxic to cells.[4] This data is essential for designing subsequent experiments and interpreting their results accurately. Assays for cytotoxicity are a fundamental component of early-stage drug discovery.[5][6][7][8]

Selected Cell Lines:

-

HEK293 (Human Embryonic Kidney cells): A common, robust cell line for expressing recombinant proteins, making it ideal for future target-specific assays (e.g., transporter-expressing cells).

-

HepG2 (Human Hepatocellular Carcinoma cells): A model for liver toxicity, providing an early indication of potential hepatotoxicity.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate HEK293 and HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 2-(naphthalen-1-yl)propan-2-amine hydrochloride (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO or saline) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Phase 2: Primary Target Identification

Based on the structure of 2-(naphthalen-1-yl)propan-2-amine, two primary avenues of investigation are proposed: its potential as a monoamine transporter ligand and its antimicrobial properties.

Protocol 2: Monoamine Transporter Radioligand Binding Assays

Rationale: The structural similarity to known psychostimulants like Naphthylaminopropane suggests that the compound may interact with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[9] Radioligand binding assays are a standard method to determine the affinity of a compound for these transporters.[10]

-

Membrane Preparation: Use commercially available cell membranes from HEK293 cells stably expressing human DAT (hDAT), hSERT (hSERT), or hNET (hNET).

-

Assay Buffer: Prepare the appropriate binding buffer for each transporter.

-

Competition Binding: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT, [³H]nisoxetine for hNET) at a concentration near its K_d, and a range of concentrations of 2-(naphthalen-1-yl)propan-2-amine.

-

Incubation: Incubate at the appropriate temperature and duration to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for the displacement of the radioligand and calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation.[10]

Caption: Workflow for determining monoamine transporter binding affinity.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Rationale: Naphthalene derivatives are a known class of compounds with potential antimicrobial activity.[11][12][13][14][15] A broth microdilution assay is a standard method to quantify the antimicrobial efficacy of a compound.

-

Bacterial Strains: Use representative Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacterial strains.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of 2-(naphthalen-1-yl)propan-2-amine in Mueller-Hinton broth.

-

Inoculation: Add the standardized bacterial suspension to each well.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Also, include a standard antibiotic (e.g., ciprofloxacin) as a comparator.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Phase 3: Functional Characterization

If Phase 2 assays yield positive results, the next step is to understand the functional consequences of the compound's interaction with its target.

Protocol 4: Monoamine Transporter Uptake Inhibition Assay

Rationale: If the compound binds to a monoamine transporter, it is essential to determine if it acts as an inhibitor (blocker) or a substrate (releaser). An uptake inhibition assay measures the ability of the compound to block the transport of the natural neurotransmitter into the cell.[9]

-

Cell Culture: Use HEK293 cells stably expressing hDAT, hSERT, or hNET.

-

Pre-incubation: Pre-incubate the cells with various concentrations of 2-(naphthalen-1-yl)propan-2-amine or a reference inhibitor (e.g., cocaine for DAT, fluoxetine for SERT).

-

Uptake Initiation: Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to initiate the uptake reaction.

-

Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake.

Phase 4: Metabolic Stability

Rationale: Understanding a compound's metabolic stability is critical for predicting its in vivo half-life and potential for drug-drug interactions. In vitro metabolism studies using human liver microsomes are a standard approach for this assessment.[16]

Protocol 5: Metabolic Stability in Human Liver Microsomes

-

Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and 2-(naphthalen-1-yl)propan-2-amine in a phosphate buffer.

-

Incubation: Incubate the mixture at 37°C.

-

Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining amount of the parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time to determine the in vitro half-life (t₁/₂) and intrinsic clearance.

Conclusion and Future Directions

The in vitro study of 2-(naphthalen-1-yl)propan-2-amine represents an opportunity to explore a novel region of chemical space. The proposed workflow provides a systematic and resource-efficient pathway to characterize its biological activities. The initial focus on cytotoxicity, followed by targeted screening against monoamine transporters and microbial pathogens, will generate a foundational dataset.

Positive findings in these assays would justify progression to more complex studies, such as investigating the mechanism of action (e.g., transporter efflux assays, membrane permeabilization studies for antimicrobial activity), selectivity profiling against other receptors and enzymes, and in vivo pharmacokinetic and pharmacodynamic studies. This structured approach, grounded in established methodologies, will ensure that the therapeutic potential of 2-(naphthalen-1-yl)propan-2-amine is rigorously and comprehensively evaluated.

References

- Life Science Applications. (n.d.). Cytotoxicity Assays.

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

- Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669.

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

- Chavan, A. A., et al. (2022). To Synthesize Naphthalene Derivatives Having Isoxazole Central Core as Anti-Microbial Agents. International Journal of Medical Sciences & Pharma Research, 8(2), 60-64.

-

International Journal of Pharmaceutical Sciences and Nanotechnology. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]

- Rokade, Y. B., & Sayyed, R. Z. (2025, August 6). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value.

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.

- Plenge, P., et al. (2012). Allosteric binding of citalopram to the human serotonin transporter. Journal of Biological Chemistry, 287(47), 39316-39326.

- RSC Publishing. (2025, July 22). Enhanced photoinduced antimicrobial properties of a copper(II)

- Cayman Chemical. (2025, May 28). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. [Video]. YouTube.

-

International Journal of Pharmaceutical Sciences and Nanotechnology. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Naphthalene Hydrazone Derivatives. Retrieved from [Link]

- ACS Chemical Neuroscience. (2020, September 29). Focus on Human Monoamine Transporter Selectivity.

- Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current protocols in pharmacology, 79, 12.16.1–12.16.18.

- Iversen, L. (2006). The Uptake of Noradrenaline in the Isolated Rat Heart. British Journal of Pharmacology and Chemotherapy, 21(3), 523-537.

- Today's Clinical Lab. (2021, November 16).

- Meyer, M. R., & Maurer, H. H. (2021). Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes. Journal of analytical toxicology, 45(2), 164–172.

- ResearchGate. (2020, September 29). Focus on Human Monoamine Transporter Selectivity.

-

PubChem. (n.d.). 2-Naphthalen-1-ylpropan-2-ol. Retrieved from [Link]

- Google Patents. (n.d.). WO2015037716A1 - Nitrogen-containing saturated heterocyclic compound.

Sources

- 1. 2-(1-Naphthyl)propan-2-amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-(1-Naphthyl)propan-2-amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-(NAPHTHALEN-5-YL)PROPAN-2-AMINE | 141983-61-1 [chemicalbook.com]

- 4. opentrons.com [opentrons.com]

- 5. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. kosheeka.com [kosheeka.com]

- 7. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 9. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ijmspr.in [ijmspr.in]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Enhanced photoinduced antimicrobial properties of a copper( ii ) polypyridine naphthalene diimide complex for wound infection treatment and biomolecul ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01203A [pubs.rsc.org]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

"neuropharmacology of 2-(Naphthalen-1-YL)propan-2-amine"

An In-depth Technical Guide to the Neuropharmacology of 2-(Naphthalen-1-YL)propan-2-amine

Abstract

This technical guide provides a comprehensive neuropharmacological overview of 2-(naphthalen-1-yl)propan-2-amine, a structurally distinct naphthylalkylamine. Direct experimental data on this specific isomer is limited in publicly accessible literature. Therefore, this document establishes a predictive neuropharmacological profile by leveraging robust data from its well-characterized structural isomer, 1-(naphthalen-1-yl)propan-2-amine (also known as PAL-287), and by applying established principles of structure-activity relationships (SAR) within this chemical class. The guide details the predicted mechanism of action, interactions with monoamine transporters, and potential physiological effects. Furthermore, it outlines essential, self-validating experimental protocols for the empirical characterization of this compound, including in-vitro binding and release assays and in-vivo behavioral paradigms. Toxicological considerations based on related compounds and plausible synthetic routes are also discussed, providing a foundational resource for researchers and drug development professionals investigating this novel agent.

Introduction to Naphthylalkylamines

The naphthylalkylamine scaffold is a cornerstone in the design of compounds targeting the central nervous system (CNS), particularly the monoamine transporter systems. These systems, which regulate the synaptic concentrations of serotonin (5-HT), dopamine (DA), and norepinephrine (NE), are critical targets for treating a wide range of psychiatric and neurological disorders. 2-(Naphthalen-1-yl)propan-2-amine represents a unique structural variant within this class. Its core structure features a naphthalene ring system linked via a propane chain to an amine group.

A key feature of this molecule is the placement of both the naphthalene moiety and the amine group on the second carbon of the propane chain, creating a quaternary "gem-dimethyl" equivalent at this position. This contrasts sharply with its more extensively studied isomer, 1-(naphthalen-1-yl)propan-2-amine (PAL-287), a potent and selective serotonin-releasing agent with potential applications in addiction medicine.[1] Understanding the subtle yet critical structural differences between these isomers is paramount to predicting the neuropharmacological profile of the title compound. This guide will dissect these differences to build a scientifically grounded hypothesis of its function.

Physicochemical Properties and Structural Analysis

The positioning of the functional groups on the alkyl chain is predicted to significantly influence the compound's physicochemical properties, which in turn dictate its pharmacokinetic (ADME) and pharmacodynamic profiles.[2]

Key Structural Differentiators:

-

Steric Hindrance: The most significant difference in 2-(naphthalen-1-yl)propan-2-amine is the steric bulk around the nitrogen atom and the alpha-carbon. The presence of the naphthalene ring and two methyl groups on the same carbon that holds the amine group creates a highly hindered environment. This can be expected to profoundly impact its ability to bind to the relatively narrow channels of monoamine transporters.

-

Chirality: Unlike 1-(naphthalen-1-yl)propan-2-amine, which possesses a chiral center at the second carbon of the propyl chain, 2-(naphthalen-1-yl)propan-2-amine is achiral. This simplifies synthesis and pharmacological evaluation, as there is no need to separate and individually test enantiomers, which can have vastly different pharmacological profiles.[2]

-

Basicity (pKa): The pKa is not expected to differ dramatically from its isomers, as the electronic influence of the naphthalene ring is transmitted through the same number of carbon atoms.

Table 1: Comparative Physicochemical Properties of Naphthylpropylamine Isomers

| Property | 2-(Naphthalen-1-YL)propan-2-amine | 1-(Naphthalen-1-YL)propan-2-amine[2] | Key Differentiating Feature |

| Molecular Formula | C₁₃H₁₅N | C₁₃H₁₅N | Identical |

| Molecular Weight | ~185.26 g/mol | 185.26 g/mol [3] | Identical |

| Predicted pKa | ~10.3 | ~10.3 | Similar basicity expected. |

| Predicted logP | ~3.5 | ~3.3 | Minor difference; high lipophilicity expected for both. |

| Chirality | Achiral | Chiral (R and S enantiomers) | Simplifies synthesis; no stereoselective activity. |

| Steric Profile | High steric hindrance at the amine and alpha-carbon. | Less sterically hindered; allows for better transporter fit. | Likely to be a primary determinant of pharmacological activity. |

Predicted Neuropharmacology: An Isomer-Based Analysis

The neuropharmacology of 1-(naphthalen-1-yl)propan-2-amine (PAL-287) is characterized by its potent activity as a monoamine releasing agent, with a pronounced selectivity for serotonin.[1] It acts as a substrate for the serotonin transporter (SERT), leading to transporter-mediated reverse flux of serotonin from the presynaptic neuron into the synapse.

Predicted Mechanism of Action: A Substrate or an Inhibitor?

The significant steric bulk of 2-(naphthalen-1-yl)propan-2-amine around the amine group may prevent it from acting as an efficient substrate for monoamine transporters. Substrate-type releasers must be able to be transported into the neuron by the target transporter. The bulky nature of the title compound may impede this translocation process.

Therefore, two primary hypotheses for its mechanism of action emerge:

-

A Weak Releasing Agent/Reuptake Inhibitor: The compound may act as a non-transported blocker (a reuptake inhibitor) of the monoamine transporters. Its affinity for each transporter (SERT, DAT, NET) would determine its pharmacological profile.

-

An Inactive Compound: The steric hindrance may be so great as to preclude any meaningful interaction with the binding pockets of the monoamine transporters, rendering it largely inactive at these primary targets.

Given the structural similarity to active compounds, it is more probable that it retains some affinity for the transporters, acting primarily as a reuptake inhibitor rather than a releasing agent.

Visualizing Monoamine Transporter Interaction

The diagram below illustrates the canonical mechanism of a substrate-based releasing agent like PAL-287, a process that 2-(naphthalen-1-yl)propan-2-amine may be unable to complete due to steric constraints.

Caption: Figure 2. Workflow for determining monoamine transporter binding affinity.

Workflow 2: In-Vitro Neurotransmitter Release & Reuptake Assay

This crucial experiment differentiates between a releasing agent and a reuptake inhibitor. It measures the compound's ability to both evoke monoamine efflux and to block monoamine uptake.

Methodology:

-

Synaptosome Preparation: Prepare synaptosomes (isolated nerve terminals) from specific rodent brain regions rich in the desired monoamines (e.g., striatum for dopamine, hippocampus for serotonin).

-

Loading: Pre-load the synaptosomes with a radiolabeled monoamine (e.g., [³H]DA or [³H]5-HT).

-

Release Assay:

-

Superfuse the loaded synaptosomes with buffer.

-

Collect baseline fractions.

-

Introduce the test compound at various concentrations and continue collecting fractions.

-

Lyse the synaptosomes at the end to measure the remaining radioactivity.

-

Quantify radioactivity in each fraction to determine the amount of monoamine released over time. Calculate the EC₅₀ for release.

-

-

Reuptake Inhibition Assay:

-

Incubate synaptosomes with various concentrations of the test compound.

-

Add a fixed concentration of radiolabeled monoamine.

-

After a short incubation, terminate the uptake by rapid filtration.

-

Measure the radioactivity taken up by the synaptosomes.

-

Calculate the IC₅₀ for reuptake inhibition.

-

Causality Check: A potent releasing agent will have a low EC₅₀ for release. A pure reuptake inhibitor will have a low IC₅₀ for uptake but will not cause release on its own. Comparing these two values is definitive for mechanism classification.

Potential Toxicological Profile

The toxicological profile cannot be assumed to be benign. Related naphthylalkylamines and phenylethylamines have shown potential for off-target effects.

-

Cardiotoxicity: N-methyl-1-(naphthalen-2-yl)propan-2-amine (MNA), a related compound, has been shown to cause QT prolongation by inhibiting the hERG potassium channel. [4][5]This is a critical liability that can lead to fatal cardiac arrhythmias. Therefore, an early-stage hERG binding or patch-clamp assay is mandatory for 2-(naphthalen-1-yl)propan-2-amine.

-

Neurotoxicity: High doses of potent monoamine releasers can lead to depletion of monoamines, oxidative stress, and potential damage to nerve terminals. While the predicted reuptake inhibitor profile of the title compound may mitigate this risk compared to a releaser, it must be evaluated. [4]* Metabolism: Naphthalene derivatives are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver. [6]This can lead to the formation of reactive intermediates. A metabolic stability assay using liver microsomes is essential to determine the compound's half-life and identify potential reactive metabolites.

Synthesis and Chemical Considerations

A plausible synthetic route for 2-(naphthalen-1-yl)propan-2-amine can be proposed based on established organic chemistry principles. A likely approach would be the reductive amination of the corresponding ketone, 1-(naphthalen-1-yl)propan-2-one.

Caption: Figure 3. Plausible synthetic route via reductive amination.

This one-pot reaction is efficient for generating secondary and tertiary amines. The ketone precursor itself can be synthesized via methods like Friedel-Crafts acylation of naphthalene. [7]

Future Research Directions